2-METHOXY-6-{[(QUINOLIN-3-YL)AMINO]METHYL}PHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-{[(quinolin-3-yl)amino]methyl}phenol is a complex organic compound that features a quinoline moiety attached to a methoxyphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-{[(quinolin-3-yl)amino]methyl}phenol typically involves a multi-step process. One common method includes the condensation of 2-methoxy-6-formylphenol with quinoline-3-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts such as palladium or copper can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-{[(quinolin-3-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-{[(quinolin-3-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-{[(quinolin-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-{[(quinolin-2-yl)amino]methyl}phenol
- 2-Methoxy-6-{[(quinolin-4-yl)amino]methyl}phenol
- 2-Methoxy-6-{[(quinolin-8-yl)amino]methyl}phenol
Uniqueness
2-Methoxy-6-{[(quinolin-3-yl)amino]methyl}phenol is unique due to the position of the quinoline moiety, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-6-[(quinolin-3-ylamino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-16-8-4-6-13(17(16)20)10-18-14-9-12-5-2-3-7-15(12)19-11-14/h2-9,11,18,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URECQWPVUBWLLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.